molecular formula C15H22O2 B074915 Furopelargone A CAS No. 1143-45-9

Furopelargone A

Cat. No.: B074915
CAS No.: 1143-45-9
M. Wt: 234.33 g/mol
InChI Key: DVIZGXBTTFXQQC-BPNCWPANSA-N
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Description

Furopelargone A is an organic compound with the molecular formula C15H22O2 It is known for its unique structure, which includes a cyclopentyl ring substituted with a furan ring and an ethanone group

Scientific Research Applications

Furopelargone A has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furopelargone A typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of cyclization reactions, often starting from simple alkenes or alkynes.

    Introduction of the Furan Ring: The furan ring is introduced via a Diels-Alder reaction, where a diene and a dienophile react to form the furan ring.

    Attachment of the Ethanone Group: The ethanone group is attached through an acylation reaction, typically using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Furopelargone A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives.

Mechanism of Action

The mechanism of action of Furopelargone A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1R)-3α-Methyl-2α-(3-isopropylfuran-2-yl)cyclopentan-1β-yl]ethanone
  • 1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone

Uniqueness

Furopelargone A is unique due to its specific stereochemistry and the presence of both a furan ring and an ethanone group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1143-45-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone

InChI

InChI=1S/C15H22O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10,13-14H,5-6H2,1-4H3/t10-,13-,14-/m0/s1

InChI Key

DVIZGXBTTFXQQC-BPNCWPANSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@H]1C2=C(C=CO2)C(C)C)C(=O)C

SMILES

CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C

Canonical SMILES

CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C

1143-45-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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